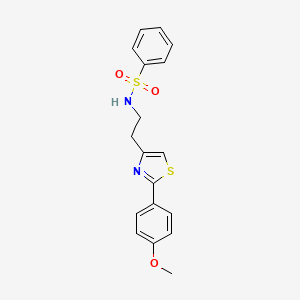

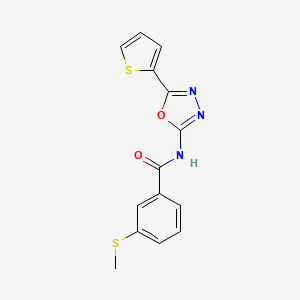

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide groups . The specific synthesis process and yield for this compound are not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

Antioxidant Properties

Thiazoles exhibit antioxidant activity, making them valuable in combating oxidative stress. Their ability to scavenge free radicals and protect cells from damage contributes to their potential therapeutic applications .

Analgesic and Anti-Inflammatory Effects

Certain thiazole derivatives possess analgesic and anti-inflammatory properties. These compounds can modulate pain pathways and reduce inflammation, potentially aiding in pain management and treating inflammatory conditions .

Antimicrobial and Antifungal Activity

Thiazoles have demonstrated antimicrobial and antifungal effects. Researchers have explored their use in developing novel drugs to combat infections caused by bacteria, fungi, and other pathogens .

Antiviral Potential

Some thiazole derivatives exhibit antiviral activity. These compounds may interfere with viral replication or entry mechanisms, offering promise in the fight against viral infections .

Neuroprotective Properties

Thiazoles have been investigated for their neuroprotective effects. They may help prevent neuronal damage and support brain health, potentially benefiting conditions like neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Thiazoles play a role in antitumor and cytotoxic therapies. Specific derivatives have shown promising effects against cancer cells, making them potential candidates for drug development . For instance, synthesized compounds demonstrated anti-inflammatory activity comparable to that of standard ibuprofen . Additionally, some thiazole-containing drugs, such as Dabrafenib and Dasatinib, are clinically used in cancer treatment .

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-23-16-9-7-14(8-10-16)18-20-15(13-24-18)11-12-19-25(21,22)17-5-3-2-4-6-17/h2-10,13,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJZFNWIFOSCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)